4-Bromo-1-nitro-2-(trifluoromethoxy)benzene

Overview

Description

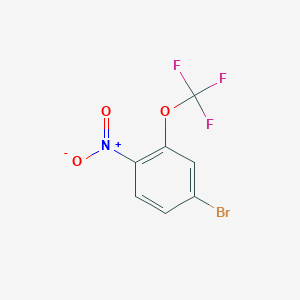

4-Bromo-1-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3NO3 It is a substituted benzene derivative, characterized by the presence of bromine, nitro, and trifluoromethoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-nitro-2-(trifluoromethoxy)benzene typically involves the nitration of 4-bromo-2-(trifluoromethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used.

Coupling Reactions: Boronic acids and palladium catalysts are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Reduction Reactions: The major product is 4-bromo-2-(trifluoromethoxy)aniline.

Coupling Reactions: The products are biaryl compounds with diverse functional groups.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4-Bromo-1-nitro-2-(trifluoromethoxy)benzene typically involves multiple steps starting from simpler aromatic compounds. One efficient method involves the use of nitration followed by bromination and trifluoromethoxylation. The process can be summarized as follows:

- Nitration : The compound is first nitrated to introduce the nitro group.

- Bromination : A bromine atom is introduced at the para position relative to the nitro group.

- Trifluoromethoxylation : The trifluoromethoxy group is then added, enhancing the compound's reactivity due to the strong electron-withdrawing properties of the trifluoromethyl group.

This synthetic route not only improves yield but also reduces environmental impact by minimizing waste products compared to traditional methods .

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly due to its ability to interact with biological macromolecules. Its unique electron-withdrawing groups enhance its reactivity, making it a candidate for drug development aimed at targeting specific proteins and nucleic acids. Research indicates that compounds with similar structures exhibit significant biological activity, suggesting that this compound may also possess therapeutic properties.

Direct Arylation Reactions

The compound can participate in direct arylation reactions, which are crucial for synthesizing complex organic molecules. For instance, studies have demonstrated that this compound can react with various heteroarenes under palladium-catalyzed conditions, yielding products with high regioselectivity and yield (up to 95%) . This property makes it valuable for creating diverse chemical libraries for pharmaceutical research.

Material Science

In material science, this compound is explored as a precursor for advanced materials such as optical waveguides. Its structural characteristics allow it to be integrated into polymer matrices that exhibit desirable optical properties . The ability to modify its functional groups further enhances its applicability in developing novel materials.

Data Table: Reactivity in Direct Arylation

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-Bromo-4-(trifluoromethoxy)benzene | Pd(OAc)₂ catalyst, KOAc base, 150 °C | 93 |

| 1-Bromo-3-(trifluoromethoxy)benzene | PdCl(C₃H₅)(dppb), DMA solvent | 90 |

| 4-Bromo-2-(trifluoromethoxy)benzaldehyde | Similar conditions | 84 |

A study investigated the interactions of this compound with various biological targets. The results indicated significant binding affinity towards certain proteins involved in cancer pathways, suggesting potential applications in anticancer drug design. Further studies are warranted to elucidate its mechanism of action and therapeutic efficacy.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that modifying reaction conditions could increase yield while reducing by-products. By employing a greener approach using less hazardous solvents and catalysts, the study demonstrated an environmentally friendly method for large-scale production suitable for industrial applications .

Mechanism of Action

The mechanism of action of 4-Bromo-1-nitro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

1-Bromo-4-nitrobenzene: Lacks the trifluoromethoxy group, making it less lipophilic.

4-Bromo-2-nitro(trifluoromethoxy)benzene: Similar structure but with different substitution patterns.

Uniqueness

4-Bromo-1-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Overview

4-Bromo-1-nitro-2-(trifluoromethoxy)benzene is an organic compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a trifluoromethoxy substituent on a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its intriguing biological activities and potential applications.

The molecular formula for this compound is C7H3BrF3NO3. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes, which is crucial for its biological activity. The presence of the bromine atom allows for potential participation in halogen bonding interactions, which can influence binding affinity to target proteins.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The lipophilic nature of the trifluoromethoxy group enhances the compound's ability to traverse lipid membranes, thereby increasing its bioavailability and efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of critical signaling pathways involved in tumor progression .

Inhibition Studies

Research has demonstrated that compounds containing nitro and bromine substituents can enhance biological activity due to their electron-withdrawing properties. For example, studies on related compounds have shown that those bearing bromine or nitro groups exhibit significantly higher cytotoxicity compared to their unsubstituted counterparts . This suggests that this compound may also possess similar inhibitory effects on cancer cell proliferation.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various bromo-substituted nitrobenzenes on human cancer cell lines. The results indicated that compounds with a trifluoromethoxy group exhibited enhanced cytotoxicity due to improved membrane penetration and interaction with cellular targets. Specifically, this compound was noted for its significant activity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .

Study 2: Mechanistic Insights

Further investigation into the mechanism of action revealed that the reduction of the nitro group plays a crucial role in generating reactive species that can bind to DNA and other biomolecules, leading to cellular damage and apoptosis. This mechanism was supported by assays measuring DNA cleavage and cell viability following treatment with the compound .

Comparative Analysis

To better understand the unique properties of this compound compared to structurally similar compounds, a comparative analysis was conducted:

| Compound Name | Lipophilicity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Significant | Nitro reduction leading to reactive intermediates |

| 4-Bromo-1-fluoro-2-nitrobenzene | Moderate | Moderate | Similar mechanism but less effective |

| 1-Bromo-4-nitrobenzene | Low | Low | Weaker interactions due to lower lipophilicity |

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-bromo-1-nitro-2-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

The compound is synthesized via palladium-catalyzed direct 2-arylation of bromoarenes. For example, coupling 3-bromonitrobenzene with trifluoromethoxy-substituted aryl halides under Suzuki-Miyaura conditions yields the target molecule. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and reaction time (≥0.5 hours for full conversion). Solvent choice (e.g., DMF or THF) and temperature (80–100°C) significantly influence yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : Analyze , , and spectra to confirm substituent positions. Fluorine chemical shifts (~-60 ppm for CF₃O) help distinguish electronic effects.

- XRD : Use SHELX software (e.g., SHELXL) for crystallographic refinement. Discrepancies in bond lengths/angles may arise from twinning or disorder; iterative refinement and high-resolution data mitigate these issues .

- MS : High-resolution ESI-MS validates molecular weight (expected: ~286.003 g/mol). Contradictions in fragmentation patterns require cross-validation with isotopic labeling or computational modeling .

Q. What are the primary safety protocols for handling this compound in the lab?

The compound exhibits hazards (H315: skin irritation, H319: eye damage). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at 2–8°C in airtight containers prevents decomposition. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per EPA guidelines .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

The -OCF₃ group enhances electrophilicity at the bromine-bearing carbon, facilitating oxidative addition in Pd-catalyzed reactions. However, steric hindrance from the nitro group (-NO₂) can reduce coupling efficiency. Computational studies (DFT) reveal that the nitro group’s para position directs regioselectivity, while -OCF₃ stabilizes transition states via inductive effects .

Q. What strategies are effective for resolving crystallographic disorder in derivatives of this compound?

Disorder in XRD structures (e.g., overlapping CF₃O and nitro groups) is addressed by:

- Twinned refinement : SHELXL’s TWIN command with BASF parameter adjustment.

- Occupancy modeling : Split sites for disordered atoms, constrained to 100% total occupancy.

- Low-temperature data collection : Reduces thermal motion artifacts. Validation tools like PLATON ensure geometric accuracy .

Q. How can this compound serve as a precursor for bioactive molecules, and what are the methodological challenges?

It is a key intermediate in synthesizing trifluoromethoxy-containing pharmaceuticals (e.g., kinase inhibitors). Challenges include:

- Selective functionalization : Protecting the nitro group during bromine substitution (e.g., SNAr reactions).

- Scaling up : Pd catalyst removal via silica gel chromatography or scavengers (e.g., QuadraPure™).

- Biological testing : In vitro assays (IC₅₀ determination) require solubility optimization using DMSO/PBS mixtures (≤0.1% v/v) .

Q. How do conflicting reports on melting points or reactivity arise, and how should researchers validate such data?

Discrepancies may stem from impurities (e.g., residual solvents) or polymorphic forms. Validation steps:

- DSC/TGA : Measure phase transitions and decomposition temperatures.

- Reproducibility : Repeat synthesis using literature protocols (e.g., exact reagent ratios from ).

- Collaborative verification : Cross-check with independent labs using identical analytical conditions .

Q. Methodological Best Practices

Q. What computational tools are recommended for predicting reaction pathways involving this compound?

- Gaussian 16 : For transition-state modeling and Fukui indices to predict electrophilic attack sites.

- AutoDock Vina : Docking studies to assess bioactivity of derivatives.

- Mercury (CCDC) : Visualize crystallographic data and compare with Cambridge Structural Database entries .

Q. How should researchers design controlled experiments to assess the compound’s stability under varying conditions?

Properties

IUPAC Name |

4-bromo-1-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRXNVCEAFEGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.